molecular formula C12H16O2S B15311904 2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one

2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B15311904
M. Wt: 224.32 g/mol
InChI Key: CTOXZGBJEWMUOG-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an ethylthio group and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones

    Reduction: Formation of alcohols or thiols

    Substitution: Halogenation or nitration of the aromatic ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Bromine or nitric acid

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or thiols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting intracellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(4-methoxyphenyl)propan-1-one
  • 2-(Ethylthio)-1-(4-hydroxyphenyl)propan-1-one
  • 2-(Ethylthio)-1-(4-chlorophenyl)propan-1-one

Uniqueness

2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both an ethylthio group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-ethylsulfanyl-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O2S/c1-4-15-9(2)12(13)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3

InChI Key

CTOXZGBJEWMUOG-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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